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For molecular biologists, the efficient precipitation of DNA and RNA from aqueous solutions is a
cornerstone of daily laboratory work. This critical step concentrates nucleic acids and removes
contaminants that can interfere with downstream applications. The two most commonly
employed alcohols for this purpose are ethanol and isopropanol. The choice between them is
not arbitrary and can significantly impact the yield, purity, and quality of the precipitated nucleic
acids. This guide provides a comprehensive comparison of ethanol and isopropanol,
supported by experimental data and detailed protocols, to aid researchers in making an
informed decision for their specific needs.

Performance Comparison: Ethanol vs. Isopropanol

The selection of the precipitating alcohol depends on several factors, including the
concentration and size of the nucleic acid, the sample volume, and the required purity for
subsequent experiments.
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Parameter

Ethanol

Isopropanol

Key
Considerations

Volume Required

2-2.5 volumes of

sample

0.6-1 volume of

sample

Isopropanol is
advantageous for
large sample volumes
where centrifuge

space is limited.[1][2]

Precipitation

Effective, especially at
low temperatures.[1]

May be less efficient

Higher efficiency for
precipitating low
concentrations of

nucleic acids and

Isopropanol can be

the better choice

Efficiency for very low larger DNA fragments.  when working with
concentrations of [3][4] DNAs less dilute samples.[2]
nucleic acids. soluble in isopropanol.

[3][5]
For applications
sensitive to salt
Salts are more soluble  Higher tendency to contamination,
in ethanol, leading to co-precipitate salts ethanol is generally
Purity (Salt Co- a purer nucleic acid (e.g., sodium preferred.[8]

precipitation)

pellet, especially when
precipitated at low

temperatures.[3][6]

chloride), particularly

at low temperatures.

[1](7]

Isopropanol
precipitation is often
performed at room
temperature to

minimize this issue.[5]

Pellet Characteristics

Typically forms a
white, more visible
pellet that adheres

well to the tube.

Can form a glassy,
less visible pellet that
may be harder to
locate and more easily
dislodged.[7]

Careful observation is
needed when
aspirating the
supernatant after
isopropanol

precipitation.
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) ) Less volatile, requiring
More volatile, allowing o
- ) ) a longer drying time to
Volatility & Drying for faster drying of the

completely remove
pellet.[9]

the alcohol.[1][9]

Residual alcohol can
inhibit downstream
enzymatic reactions.
Thorough drying is
crucial, especially with

isopropanol.

Often performed at

) -20°C or colder to
Incubation o _ at room temperature
maximize yield,
Temperature ] to reduce salt co-
especially for small or

Frequently carried out

recipitation.[2][5
dilute nucleic acids.[1] precip (215

The choice of
temperature is a
trade-off between

yield and purity.

Experimental Protocols

Below are standard protocols for nucleic acid precipitation using ethanol and isopropanol.

Ethanol Precipitation Protocol

This protocol is ideal for routine precipitation of DNA and RNA, especially when high purity is

desired.
Materials:

» Nucleic acid sample in agueous solution

e Salt solution (e.g., 3 M Sodium Acetate, pH 5.2; 5 M Ammonium Acetate)

 Ice-cold 95-100% ethanol

e 70% ethanol, ice-cold

e Microcentrifuge

» Pipettes and sterile, nuclease-free microcentrifuge tubes

e TE buffer or nuclease-free water
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Procedure:

o Salt Addition: To your nucleic acid sample, add a monovalent cation salt. For example, add
1/10th volume of 3 M Sodium Acetate, pH 5.2.[4]

o Ethanol Addition: Add 2 to 2.5 volumes of ice-cold 100% ethanol to the sample.[3] Mix
thoroughly by inverting the tube several times.

¢ Incubation: Incubate the mixture at -20°C for at least 30-60 minutes.[1] For very low
concentrations or small nucleic acid fragments, incubation can be extended overnight at
-20°C or for a shorter period at -80°C.

o Centrifugation: Centrifuge the sample at high speed (e.g., 12,000 x g) for 10-30 minutes at
4°C to pellet the nucleic acids.[1]

o Supernatant Removal: Carefully decant or pipette off the supernatant without disturbing the
pellet.

e Washing: Add 500 pL to 1 mL of ice-cold 70% ethanol to wash the pellet.[3] This step
removes co-precipitated salts.

e Second Centrifugation: Centrifuge at high speed for 5-10 minutes at 4°C.

e Final Supernatant Removal: Carefully remove the supernatant. It is crucial to remove as
much of the 70% ethanol as possible. A brief spin can help collect remaining droplets for
removal.

» Drying: Air-dry the pellet for 5-20 minutes at room temperature or in a vacuum centrifuge for
a shorter time.[2] Do not over-dry the pellet, as this can make it difficult to redissolve.

» Resuspension: Resuspend the dried pellet in an appropriate volume of TE buffer or
nuclease-free water.

Isopropanol Precipitation Protocol

This protocol is particularly useful for precipitating nucleic acids from large volumes or when the
nucleic acid concentration is low.
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Materials:

Nucleic acid sample in aqueous solution

Salt solution (e.g., 3 M Sodium Acetate, pH 5.2; 5 M Ammonium Acetate)
100% Isopropanol (room temperature)

70% ethanol, ice-cold

Microcentrifuge

Pipettes and sterile, nuclease-free microcentrifuge tubes

TE buffer or nuclease-free water

Procedure:

Salt Addition: Add a monovalent cation salt to your sample (e.g., 1/10th volume of 3 M
Sodium Acetate, pH 5.2).

Isopropanol Addition: Add 0.6 to 1 volume of room temperature 100% isopropanol.[1][5] Mix
well by inversion.

Incubation: Incubate at room temperature for 10-20 minutes.[2][10] Chilling is generally
avoided to minimize salt co-precipitation.[3]

Centrifugation: Pellet the nucleic acids by centrifuging at high speed (e.g., 12,000 x g) for 10-
30 minutes at room temperature or 4°C.

Supernatant Removal: Carefully decant or pipette off the supernatant. The isopropanol pellet
may be less visible than an ethanol pellet.

Washing: Wash the pellet with 500 pL to 1 mL of ice-cold 70% ethanol to remove residual
salts and isopropanol.[2]

Second Centrifugation: Centrifuge at high speed for 5-10 minutes at 4°C.
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» Final Supernatant Removal: Carefully remove all of the 70% ethanol wash.

» Drying: Air-dry the pellet for a slightly longer period than with ethanol, as isopropanol is less
volatile.[9]

o Resuspension: Resuspend the nucleic acid pellet in the desired volume of TE buffer or
nuclease-free water.

Experimental Workflow

The general workflow for nucleic acid precipitation using either ethanol or isopropanol follows a
series of common steps, as illustrated in the diagram below.
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Caption: General workflow for nucleic acid precipitation.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b145695?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Conclusion

Both ethanol and isopropanol are effective reagents for precipitating nucleic acids. The optimal
choice is dictated by the specific requirements of the experiment. Ethanol is the preferred
choice for applications demanding high purity and when working with smaller sample volumes.
Its lower propensity to co-precipitate salts makes it a safer option for sensitive downstream
applications like sequencing or PCR. In contrast, isopropanol is highly advantageous when
dealing with large sample volumes or very dilute nucleic acid solutions due to the smaller
volume required and its higher precipitation efficiency. However, researchers must be mindful
of the increased risk of salt contamination and the less volatile nature of isopropanol. By
understanding the distinct properties of each alcohol, scientists can optimize their nucleic acid
purification protocols to achieve the desired yield and purity for their research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b145695#comparing-ethanol-and-isopropanol-for-
nucleic-acid-precipitation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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